N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, a phenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxy group is then introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups. Finally, the methylphenyl group is attached through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The phenoxy and methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to the disruption of cellular processes. For example, it could inhibit bacterial enzymes, preventing cell wall synthesis and leading to bacterial cell death. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-methylphenyl)acetamide: Similar in structure but lacks the oxadiazole ring.
2-(2-methylphenyl)-1,3,4-oxadiazole: Contains the oxadiazole ring but lacks the phenoxy and acetamide groups.
N-(2-methylphenyl)-2-phenoxyacetamide: Similar but without the oxadiazole ring.
Uniqueness
N-methyl-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the combination of its oxadiazole ring, phenoxy group, and methylphenyl group This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above
Properties
IUPAC Name |
N-methyl-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-3-4-8-13(12)17-20-18(24-21-17)14-9-5-6-10-15(14)23-11-16(22)19-2/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNQFJIXQLBMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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